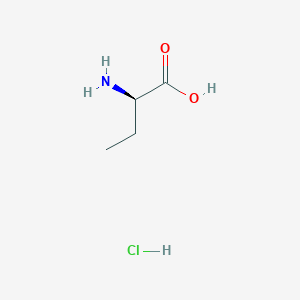

D-Homoalanine hcl

Vue d'ensemble

Description

D-Homoalanine HCL is a chemical compound with the molecular formula C4H10ClNO2 . It is an unnatural amino acid that has important applications in pharmaceutical chemistry .

Synthesis Analysis

D-Homoalanine is biosynthesized by transaminating oxobutyrate, a metabolite in isoleucine biosynthesis . It is used by nonribosomal peptide synthases . One example of a nonribosomal peptide containing homoalanine is ophthalmic acid, which was first isolated from calf lens .

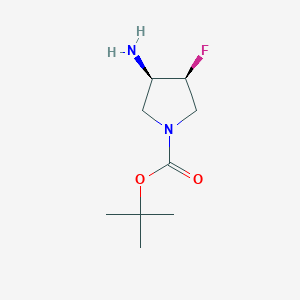

Molecular Structure Analysis

The molecular structure of D-Homoalanine HCL consists of 4 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 139.581 Da and the monoisotopic mass is 139.040009 Da .

Chemical Reactions Analysis

A deracemization method was developed to generate optically pure L-homoalanine from racemic homoalanine using D-amino acid oxidase and ω-transaminase . A whole cell reaction using a biphasic system converted 500 mM racemic homoalanine to 485 mM L-homoalanine (>99% ee) .

Physical And Chemical Properties Analysis

The physical and chemical properties of D-Homoalanine HCL include a molecular weight of 139.58 g/mol . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . The rotatable bond count is 2 . The exact mass is 139.0400063 g/mol and the monoisotopic mass is 139.0400063 g/mol .

Applications De Recherche Scientifique

Application 1: Biocatalytic Deracemization of Amino Acids

- Scientific Field: Biotechnology

- Summary of the Application: D-amino acids, including D-alanine, are important building blocks in the pharmaceutical industry . They have gained attention in food, cosmetics, and pharmaceutical industries . For example, D-alanine is an important building block of pharmaceutical drugs and an artificial sweetener .

- Methods of Application: The preparation of D-amino acids is achieved by deracemization, which is attractive due to the facile synthesis of racemic amino acids by Strecker synthesis . The process involves biocatalytic deracemization of aliphatic amino acids into D-enantiomers by running cascade reactions . The first step is the stereoinversion of L-amino acid to a D-form by amino acid dehydrogenase and ω-transaminase . The second step is the regeneration of NAD+ by NADH oxidase .

- Results or Outcomes: Under the cascade reaction conditions containing 100 mM isopropylamine and 1 mM NAD+, complete deracemization of 100 mM DL-alanine was achieved after 24 hours with a 95% reaction yield of D-alanine (greater than 99% eeD, 52% isolation yield) .

Application 2: Synthesis of Unnatural D-Amino Acids

- Scientific Field: Biochemistry

- Summary of the Application: Unnatural D-amino acids, such as D-Homoalanine hcl, can be incorporated into bacterial cell walls . They can also be used to generate L-RNA aptamers for the corresponding L-amino acid .

- Methods of Application: The synthesis of unnatural D-amino acids is achieved by feeding them to bacterial cells . The D-amino acids are incorporated into the cell walls of the bacteria . Additionally, these D-amino acids can be used to generate L-RNA aptamers for the corresponding L-amino acid .

- Results or Outcomes: The incorporation of unnatural D-amino acids into bacterial cell walls and the generation of L-RNA aptamers for the corresponding L-amino acid have been successfully achieved .

Application 3: Enzymatic Synthesis of D-Amino Acids

- Scientific Field: Biotechnology

- Summary of the Application: D-amino acids, including D-Homoalanine hcl, can be synthesized enzymatically . This method is used to produce D-amino acids for use in pharmaceuticals and fine chemicals .

- Methods of Application: The enzymatic synthesis of D-amino acids involves the use of enzymes such as amino acid dehydrogenase and ω-transaminase . These enzymes are used in cascade reactions to convert L-amino acids into D-amino acids .

- Results or Outcomes: The enzymatic synthesis of D-amino acids has been successfully achieved with high enantiomeric excess . For example, D-alanine was converted into D-homoalanine with a 90% ee and 87.5% conversion yield .

Application 4: Synthesis of Unnatural D-Amino Acids

- Scientific Field: Biochemistry

- Summary of the Application: Unnatural D-amino acids, such as D-Homoalanine hcl, can be incorporated into bacterial cell walls . They can also be used to generate L-RNA aptamers for the corresponding L-amino acid .

- Methods of Application: The synthesis of unnatural D-amino acids is achieved by feeding them to bacterial cells . The D-amino acids are incorporated into the cell walls of the bacteria . Additionally, these D-amino acids can be used to generate L-RNA aptamers for the corresponding L-amino acid .

- Results or Outcomes: The incorporation of unnatural D-amino acids into bacterial cell walls and the generation of L-RNA aptamers for the corresponding L-amino acid have been successfully achieved .

Application 5: Enzymatic Synthesis of D-Amino Acids

- Scientific Field: Biotechnology

- Summary of the Application: D-amino acids, including D-Homoalanine hcl, can be synthesized enzymatically . This method is used to produce D-amino acids for use in pharmaceuticals and fine chemicals .

- Methods of Application: The enzymatic synthesis of D-amino acids involves the use of enzymes such as amino acid dehydrogenase and ω-transaminase . These enzymes are used in cascade reactions to convert L-amino acids into D-amino acids .

- Results or Outcomes: The enzymatic synthesis of D-amino acids has been successfully achieved with high enantiomeric excess . For example, D-alanine was converted into D-homoalanine with a 90% ee and 87.5% conversion yield .

Application 6: Biocatalytic Deracemization of Amino Acids

- Scientific Field: Biotechnology

- Summary of the Application: D-amino acids, including D-Homoalanine hcl, can be prepared by biocatalytic deracemization . This method is used to produce D-amino acids for use in pharmaceuticals and fine chemicals .

- Methods of Application: The preparation of D-amino acids is achieved by deracemization, which is attractive due to the facile synthesis of racemic amino acids by Strecker synthesis . The process involves biocatalytic deracemization of aliphatic amino acids into D-enantiomers by running cascade reactions . The first step is the stereoinversion of L-amino acid to a D-form by amino acid dehydrogenase and ω-transaminase . The second step is the regeneration of NAD+ by NADH oxidase .

- Results or Outcomes: Under the cascade reaction conditions containing 100 mM isopropylamine and 1 mM NAD+, complete deracemization of 100 mM DL-alanine was achieved after 24 hours with a 95% reaction yield of D-alanine (greater than 99% eeD, 52% isolation yield) .

Safety And Hazards

Orientations Futures

D-Amino acids, including D-Homoalanine, are increasingly used as building blocks to produce pharmaceuticals and fine chemicals . Recent studies have focused on the identification, engineering, and application of enzymes in novel biocatalytic processes . The challenges faced and future directions in controlled drug delivery are also being explored .

Propriétés

IUPAC Name |

(2R)-2-aminobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMBUJFMJOQABC-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Homoalanine hcl | |

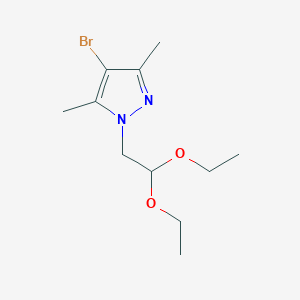

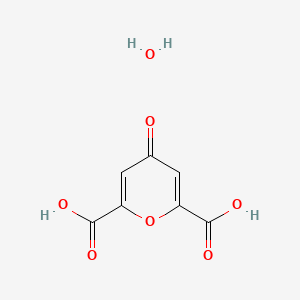

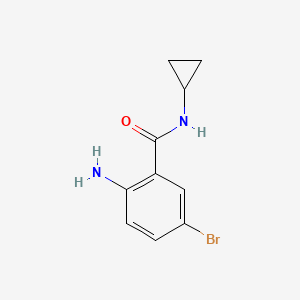

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)

![{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B1453297.png)

![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/structure/B1453300.png)